molecular formula C17H11N3O2S B2952695 N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941957-46-6

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2952695
CAS No.: 941957-46-6
M. Wt: 321.35
InChI Key: QFAWHTVMNJZHHA-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic hybrid heterocyclic compound designed for anticancer research, incorporating both a benzothiazole and an isoxazole moiety. These structural classes are recognized for their potent and selective antitumor properties. Benzothiazole derivatives have demonstrated compelling in vitro antitumor activity against a broad panel of human cancer cell lines, including breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and cervical adenocarcinoma (HeLa) . Similarly, isoxazole-carboxamide derivatives have shown potent to moderate activity against various cancer cell lines such as melanoma (B16F1), colon adenocarcinoma (Colo205), and HepG2, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range . The integration of these two pharmacophores into a single molecule aims to leverage their synergistic potential for enhanced biological activity. The compound's proposed research value lies in its potential to act as a multi-target agent. Isoxazole-carboxamides have been identified as key scaffolds in novel chemotherapeutic agents, with structure-activity relationship (SAR) studies indicating that the carboxamide linker is crucial for maintaining potent antiproliferative effects . Furthermore, structurally related compounds have been formulated into nano-emulgels to improve their permeability into cancer cells, significantly reducing the IC50 value and increasing potency against aggressive cell lines like B16F1 melanoma . This suggests that this compound is a promising candidate for investigating novel nanotechnology-based drug delivery systems in oncology research. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-16(14-8-9-18-22-14)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-15(13)23-17/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAWHTVMNJZHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with isoxazole derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may employ advanced techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic organic compound that combines a benzo[d]thiazole moiety, an isoxazole ring, and a carboxamide functional group. It has garnered interest in medicinal chemistry for potential therapeutic applications, especially in oncology and infectious disease treatments.

Potential Applications

  • Antimicrobial Agent this compound exhibits biological activities as an antimicrobial agent.
  • Anticancer Agent this compound exhibits biological activities as an anticancer agent. Isoxazole derivatives of benzo[d]thiazole have shown anticancer activity against multiple cell lines. Additionally, 2-aminobenzothiazole derivatives have emerged as novel antineoplastic agents .

Several compounds share structural features with this compound:

Compound NameStructure FeaturesBiological Activity
5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamidesContains thiazole and isoxazoleAntitubercular activity
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesBenzothiazole and amide groupsAnti-inflammatory properties
Isoxazole derivatives of benzo[d]thiazoleIsoxazole ring fused with benzothiazoleAnticancer activity against multiple cell lines

This compound stands out due to its specific combination of structural elements that enhance its interaction with biological targets, potentially leading to improved therapeutic profiles compared to other derivatives.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Molecular docking
  • Enzyme inhibition assays
  • Cell-based assays

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. Molecular docking studies have shown that this compound can bind to specific protein receptors, influencing their activity .

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural uniqueness lies in the 3-(benzo[d]thiazol-2-yl)phenyl backbone. Key comparisons with similar compounds include:

Compound Name / ID Core Structure Key Functional Groups Biological Target/Activity
N-(3-(Benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide Benzo[d]thiazole + phenyl + isoxazole carboxamide Isoxazole-5-carboxamide, benzo[d]thiazole Kinase inhibition (hypothesized)
TAK-632 analogues Benzo[d]thiazole + phenyl + cyclopropanecarboxamide Cyclopropanecarboxamide RIPK3 (necroptosis inhibition)
CDK7 Inhibitors (Patent EP3853225) Acrylamide + thiazole + pyridine Acrylamide, thiazole CDK7 (anticancer)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Thiazole + isoxazole carboxamide Isoxazole-4-carboxamide, thiazol-2-yl Undisclosed (structural analog)
N-(5-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)... Thiadiazole + isoxazole + furan Thiadiazole, furan Undisclosed (structural diversity)

Key Observations :

  • Carboxamide Position : The isoxazole-5-carboxamide group contrasts with isoxazole-4-carboxamide in , which could alter metabolic stability and binding orientation .

Pharmacological and Physicochemical Properties

  • Solubility : The benzo[d]thiazole and phenyl groups may reduce aqueous solubility compared to simpler thiazole derivatives (e.g., ).
  • Metabolic Stability : The isoxazole ring may confer resistance to oxidative metabolism compared to furan-containing analogs () .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activities of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a unique combination of structural elements:

  • Benzo[d]thiazole moiety
  • Isoxazole ring
  • Carboxamide functional group

This specific arrangement enhances its interaction with biological targets, potentially leading to improved therapeutic profiles compared to other derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of key regulatory proteins involved in cell survival and apoptosis:

CompoundEffect on Bcl-2Effect on p21<sup>WAF-1</sup>
Isoxazole (3)DecreasedIncreased
Isoxazole (6)No effectIncreased

These findings suggest that the cytotoxic activity may involve a combination of apoptosis promotion and cell cycle arrest mechanisms .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It shows promising activity against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes or receptors, inhibiting their function and leading to cell death.

The mechanism of action for this compound involves several pathways:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Modulation of Gene Expression : It can affect the expression levels of genes related to apoptosis and cell cycle regulation.
  • Interaction with Receptors : Molecular docking studies indicate that this compound can bind to certain protein receptors, influencing their activity and downstream signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • A study reported that isoxazole derivatives exhibited cytotoxicity against various cancer lines with IC50 values ranging from 86 to 755 μM. Specifically, one derivative showed a significant decrease in Bcl-2 expression while increasing p21<sup>WAF-1</sup> levels, indicating a mechanism involving apoptosis .
  • Another investigation focused on the compound's potential as an antitubercular agent. The study highlighted the effectiveness of certain derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, emphasizing the need for novel therapeutic agents in combating resistant infections .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamidesContains thiazole and isoxazoleAntitubercular activity
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesBenzothiazole and amide groupsAnti-inflammatory properties
Isoxazole derivatives of benzo[d]thiazoleIsoxazole ring fused with benzothiazoleAnticancer activity against multiple cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide, and how can reaction efficiency be optimized?

  • Methodology : Utilize a two-step approach: (1) Coupling of benzo[d]thiazole-2-amine with an isoxazole-5-carboxylic acid derivative via EDCI/HOBt-mediated amidation. (2) Cyclization under acidic conditions (e.g., POCl₃) to form the isoxazole ring. Optimize reaction time and temperature using TLC or HPLC monitoring .
  • Key Considerations : Impurities from incomplete cyclization may require purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity (>95%) by ¹H/¹³C NMR and LC-MS .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • Spectroscopy : ¹H NMR (DMSO-d₆) for aromatic proton integration (δ 7.2–8.5 ppm for benzothiazole and phenyl groups; δ 6.5–7.0 ppm for isoxazole protons).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~378.08).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (tolerance <0.4%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Include positive controls (e.g., doxorubicin).
  • Kinase Inhibition : Screen against CDK7 or other kinases implicated in oncology (IC₅₀ via fluorescence polarization) .
    • Data Interpretation : Compare dose-response curves and statistical significance (p<0.05, ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Strategy :

  • Substituent Variation : Modify the benzothiazole’s R-group (e.g., electron-withdrawing groups at para-position) to enhance binding affinity.
  • Isoxazole Replacement : Test 1,2,4-oxadiazole or thiadiazole analogs for improved metabolic stability .
    • Tools : Molecular docking (AutoDock Vina) to predict interactions with CDK7’s ATP-binding pocket .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Root Cause Analysis :

  • Purity Discrepancies : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven artifacts.
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) across labs .
    • Validation : Reproduce results in orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .

Q. What pharmacokinetic parameters should be prioritized for in vivo studies?

  • Critical Metrics :

  • Oral Bioavailability : Calculate polar surface area (PSA <140 Ų) and rotatable bonds (<10) to predict absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
    • Formulation : Use PEG-400/solutol HS15 for solubility enhancement in preclinical models .

Q. How can researchers address low aqueous solubility during formulation?

  • Solutions :

  • Co-Solvent Systems : Test DMSO/PBS (≤10% v/v) for in vitro assays.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve bioavailability .

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